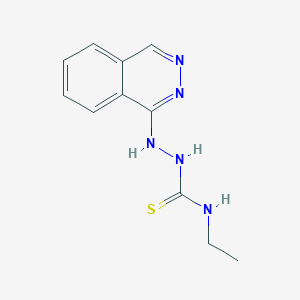

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-ethyl-3-(phthalazin-1-ylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5S/c1-2-12-11(17)16-15-10-9-6-4-3-5-8(9)7-13-14-10/h3-7H,2H2,1H3,(H,14,15)(H2,12,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBNLTRDQFABLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC1=NN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423345 | |

| Record name | Hydrazinecarbothioamide, N-ethyl-2-(1-phthalazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61051-50-1 | |

| Record name | Hydrazinecarbothioamide, N-ethyl-2-(1-phthalazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide typically involves the reaction of phthalazinone derivatives with ethyl hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Anticancer Properties

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has been investigated for its potential as an anticancer agent, particularly through its interactions with topoisomerase II (TopoII), an enzyme crucial for DNA replication and cell division.

Case Studies and Research Findings

A notable study by Sakr et al. indicated that a derivative of phthalazine exhibited higher cytotoxicity than doxorubicin against human cancer cell lines, suggesting a promising alternative for cancer treatment . Furthermore, molecular docking studies have provided insights into how these compounds may interact with TopoII at the molecular level, enhancing their potential as targeted therapies .

Antimicrobial Activities

Beyond its anticancer properties, this compound also shows promise as an antimicrobial agent.

Biological Evaluation

Research has indicated that phthalazine derivatives possess significant antibacterial and antifungal activities. For example, compounds derived from phthalazine have been evaluated against various pathogens, showing effectiveness in inhibiting growth and proliferation .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound may exhibit other pharmacological properties:

Anti-inflammatory Effects

Preliminary studies suggest that some phthalazine derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Potential in Drug Development

The structural versatility of this compound positions it as a candidate for further drug development. Its ability to be modified chemically allows for the design of new derivatives with enhanced efficacy and reduced toxicity profiles.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as VEGFR-2, which plays a crucial role in angiogenesis and cancer progression. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Melting points and solubility vary with substituent polarity and planarity:

Key Observations :

Key Observations :

Crystallographic and Structural Features

Hydrogen bonding and packing patterns are substituent-dependent:

Biological Activity

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with phthalic anhydride or similar substrates. The general synthetic pathway can be summarized as follows:

- Formation of Phthalazine Derivative : The initial step involves the condensation of phthalic anhydride with hydrazine to form a phthalazine core.

- Carbothioamide Formation : The introduction of the ethyl group and subsequent conversion to the carbothioamide is achieved through nucleophilic substitution reactions.

2. Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have demonstrated its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HepG2 (liver cancer). The compound shows significant inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis .

- Antimicrobial Properties : Phthalazine derivatives, including this compound, have been reported to exhibit antimicrobial activity against a range of pathogens, making them promising candidates for developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- VEGFR2 Inhibition : The compound has been shown to inhibit VEGFR2 with an IC50 value indicating potent activity. This inhibition leads to reduced tumor growth and metastasis by disrupting angiogenesis .

- Induction of Apoptosis : Treatment with this compound has been associated with increased apoptosis in cancer cells. For instance, in HCT-116 cells, apoptosis was induced significantly, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activity Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HCT-116 | 0.32 | VEGFR2 Inhibition, Apoptosis Induction | |

| Staphylococcus aureus | - | Antimicrobial Activity | |

| HepG2 | 0.64 | Cytotoxicity |

Case Study Highlights

- Cytotoxicity Against Cancer Cells : A study reported that this compound exhibited potent cytotoxicity against HCT-116 cells with an IC50 value lower than that of standard chemotherapeutics like sorafenib .

- Antimicrobial Efficacy : In antimicrobial assays, derivatives based on phthalazine structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobials .

5.

This compound represents a promising candidate for further research in both anticancer and antimicrobial applications. Its ability to inhibit key pathways involved in cancer progression and its antimicrobial properties highlight its therapeutic potential. Future studies should focus on optimizing its pharmacological profiles and exploring its efficacy in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.